1,4,9,12-Tetraoxacyclohexadecane-5,8,13,16-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,9,12-Tetraoxacyclohexadecane-5,8,13,16-tetrone is a chemical compound with the molecular formula C12H16O8 . It is known for its unique structure, which includes four oxygen atoms arranged in a cyclic configuration. This compound has a molecular weight of 288.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,12-Tetraoxacyclohexadecane-5,8,13,16-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired cyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,9,12-Tetraoxacyclohexadecane-5,8,13,16-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,9,12-Tetraoxacyclohexadecane-5,8,13,16-tetrone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4,9,12-Tetraoxacyclohexadecane-5,8,13,16-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,4,9,12-Tetraoxacyclohexadecane-5,8,13,16-tetrone include:
- 1,4,9,12-Tetraazacyclooctadecane-2,5,8,11-tetrone
- This compound derivatives .
Uniqueness
This compound is unique due to its specific cyclic structure and the presence of multiple oxygen atoms, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62538-52-7 |
---|---|
Molekularformel |
C12H16O8 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
1,4,9,12-tetraoxacyclohexadecane-5,8,13,16-tetrone |
InChI |
InChI=1S/C12H16O8/c13-9-1-2-10(14)18-7-8-20-12(16)4-3-11(15)19-6-5-17-9/h1-8H2 |
InChI-Schlüssel |
HZCFLHDKQOZREZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OCCOC(=O)CCC(=O)OCCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.